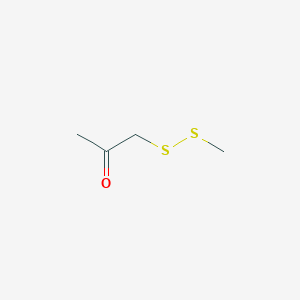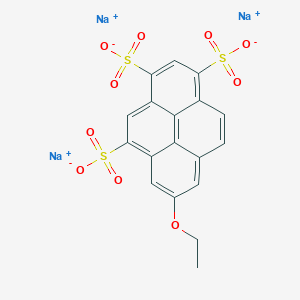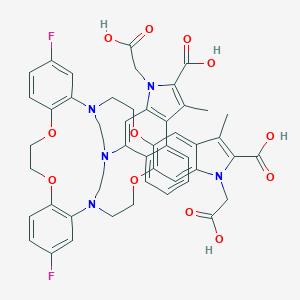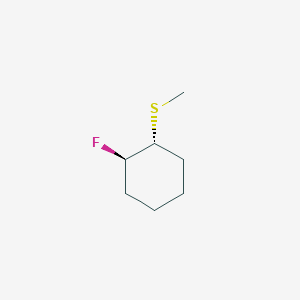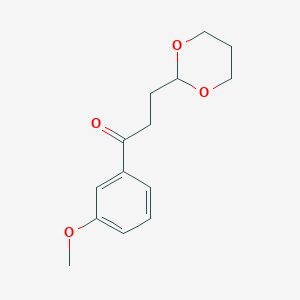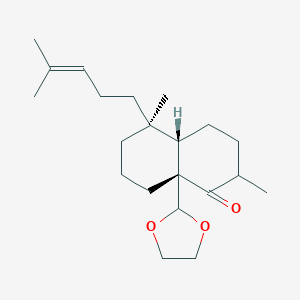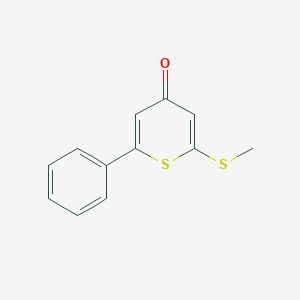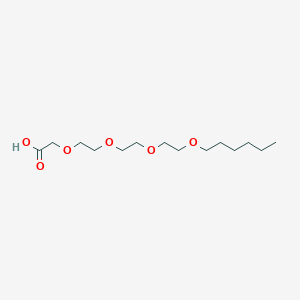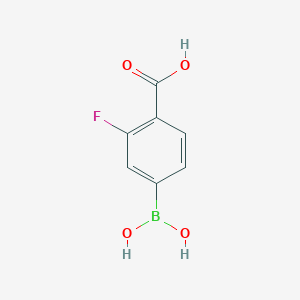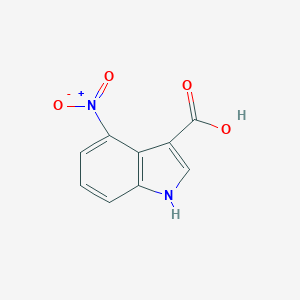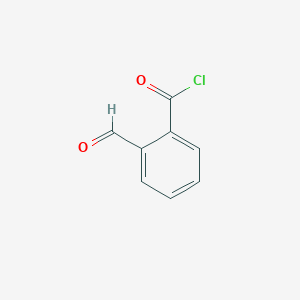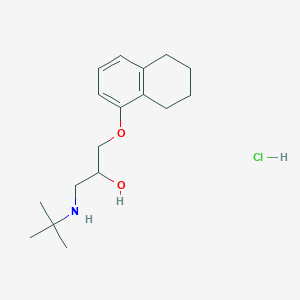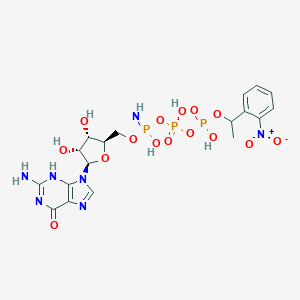![molecular formula C12H18O B055195 Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- CAS No. 122760-84-3](/img/structure/B55195.png)
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is not fully understood. However, studies have suggested that it may act as a modulator of certain biological pathways, including the GABAergic system and the endocannabinoid system. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- has been shown to have several biochemical and physiological effects. Studies have suggested that it may have anxiolytic, sedative, and analgesic effects. It has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is its versatility in various fields. It can be used as a building block for the synthesis of complex molecules, as a monomer for the preparation of polymers, and as a drug candidate for the treatment of various diseases. However, one of the limitations of this compound is its complex synthesis method, which may make it challenging to produce in large quantities.
Orientations Futures
There are several future directions for the study of tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a building block for the synthesis of complex molecules with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is a versatile compound with potential applications in various fields. Its complex synthesis method may make it challenging to produce in large quantities, but its potential as a drug candidate and building block for the synthesis of complex molecules makes it a promising area of study for future research.
Méthodes De Synthèse
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- can be synthesized using a variety of methods, including the Diels-Alder reaction, Grignard reaction, and Wittig reaction. The most common method involves the Diels-Alder reaction between cyclopentadiene and 4-methyl-2-pentene-1, which yields the desired compound.
Applications De Recherche Scientifique
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- has been extensively studied for its potential applications in various fields, including organic chemistry, materials science, and medicinal chemistry. In organic chemistry, this compound has been used as a building block for the synthesis of complex molecules. In materials science, it has been used as a monomer for the preparation of polymers with unique properties. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
122760-84-3 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
4-methyl-8-methylideneadamantan-2-ol |
InChI |
InChI=1S/C12H18O/c1-6-8-3-9-5-10(6)12(13)11(4-8)7(9)2/h7-13H,1,3-5H2,2H3 |
Clé InChI |
REINJUBMDBESCN-UHFFFAOYSA-N |
SMILES |
CC1C2CC3CC1C(C(C2)C3=C)O |
SMILES canonique |
CC1C2CC3CC1C(C(C2)C3=C)O |
Autres numéros CAS |
122760-84-3 |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
4-methyl-8-methylenetricyclo[3.3.1.13,7]decan-2-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



